(3aR,7aS)-2-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
(3aR,7aS)-2-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H17ClN4O2 and its molecular weight is 344.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.1040035 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxidation Reagent
The compound 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been utilized as an effective oxidizing agent for transforming 1,3,5-trisubstituted pyrazolines into their corresponding pyrazoles under mild conditions. This showcases its application in organic synthesis, providing a method for the oxidation of specific organic compounds with moderate to good yields at room temperature Zolfigol et al., 2006.
Photophysical Properties
A novel phthalimide derivative, incorporating an isoindole moiety, was synthesized to investigate its solvatochromic behavior and estimate singlet excited and ground state dipole moments through various solvent correlation methods. This research underscores the compound's relevance in the study of photophysical properties, contributing to the understanding of solvatochromism and dipole moment dynamics in different solvent environments Akshaya et al., 2016.
Structural Characterization
The structure of a similar isoindole-1,3-dione derivative was confirmed through comprehensive 1D and 2D NMR spectroscopy, highlighting the utility of advanced spectroscopic techniques in elucidating the structures of complex organic molecules Dioukhane et al., 2021.
Derivative Synthesis
Research into the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione has been conducted, demonstrating an approach to generating a variety of functionalized derivatives, including amino and triazole derivatives. This work contributes to synthetic organic chemistry by providing methodologies for creating a wide range of compounds with potential biological and chemical applications Tan et al., 2016.
Antifungal Compound Study
A novel potential antifungal compound of the 1,2,4-triazole class was synthesized, characterized, and its solubility thermodynamics and partitioning processes in biologically relevant solvents were investigated. This study not only presents a new compound with antifungal properties but also explores its physicochemical properties, which are crucial for drug development and pharmacological studies Volkova et al., 2020.
Properties
IUPAC Name |
(3aS,7aR)-2-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c18-12-5-3-4-11(8-12)9-21-10-19-17(20-21)22-15(23)13-6-1-2-7-14(13)16(22)24/h3-5,8,10,13-14H,1-2,6-7,9H2/t13-,14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHMVTBQQBVZAR-OKILXGFUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=NN(C=N3)CC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)C3=NN(C=N3)CC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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